molecular formula C10H16O3 B3828169 [2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid

[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid

Cat. No. B3828169
M. Wt: 184.23 g/mol
InChI Key: HNYVTLBCQRGBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid” is a chemical compound with the molecular formula C10H16O3 . It has a molecular weight of 184.232 and an accurate mass of 184.11 . The IUPAC name for this compound is 2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid .


Molecular Structure Analysis

The molecular structure of “[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid” can be represented by the SMILES notation: CC(=O)CC1C(CC(=O)O)C1©C . This notation provides a way to represent the structure of the molecule in a textual format.


Physical And Chemical Properties Analysis

“[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not available in the sources I found.

Safety and Hazards

The safety information available indicates that “[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid” may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

2-[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-6(11)4-7-8(5-9(12)13)10(7,2)3/h7-8H,4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYVTLBCQRGBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1C(C1(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid
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[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid
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[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid
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[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid
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[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid
Reactant of Route 6
[2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetic acid

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